

Arecolidine: A Technical Overview of its Chemical Identity and Synthetic Challenges

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Compound of Interest

Compound Name: **Arecolidine**

Cat. No.: **B12656606**

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of **arecolidine**, a pyridine alkaloid. Notably, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of established synthetic routes for this specific compound. This document summarizes the known structural information and, in light of the absence of direct synthetic protocols, proposes a theoretical synthetic pathway based on the synthesis of a closely related analog.

Chemical Structure of Arecolidine

Arecolidine is identified by the IUPAC name 3,4-dimethoxy-1-methyl-2H-pyridine. Its chemical structure consists of a dihydropyridine ring with methoxy groups at the 3 and 4 positions and a methyl group attached to the nitrogen atom.

Key Structural Features:

- Molecular Formula: C₈H₁₃NO₂
- Molecular Weight: 155.19 g/mol
- Core Scaffold: Dihydropyridine

Current State of Synthesis: A Notable Absence of Data

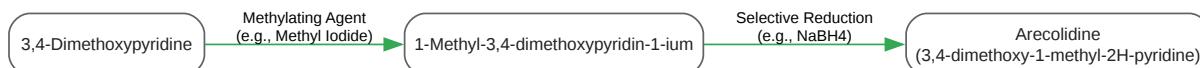
A thorough search of scientific literature and patent databases did not yield any established methods for the chemical synthesis of **arecolidine**. This suggests that **arecolidine** is not a widely studied or synthesized compound, unlike its more prominent structural analog, arecoline. The lack of available data prevents the inclusion of experimental protocols and quantitative data such as reaction yields and spectroscopic characterization.

Hypothetical Synthesis of Arecolidine

In the absence of direct synthetic routes, a plausible pathway can be postulated based on the synthesis of structurally similar compounds, such as 3,4-dimethoxy-2-methyl-pyridine 1-oxide. The following proposed synthesis is theoretical and would require experimental validation.

The proposed pathway begins with a commercially available or readily synthesized dimethoxypyridine derivative. A key transformation would involve N-methylation, followed by a selective reduction of the pyridine ring to the dihydropyridine.

Proposed Synthetic Scheme:



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